Enhanced Lipophilicity from 4-Chloro-2-fluorophenyl Substitution Compared to Mono-Halogenated Analogs
The introduction of both chlorine and fluorine atoms on the phenyl ring of 5-aminopyrazoles is known to modulate lipophilicity, a key parameter influencing membrane permeability and metabolic stability . While direct experimental logP data for this specific compound is not available in the public domain, comparative analysis of structurally related halogenated phenylpyrazoles demonstrates that the 4-chloro-2-fluorophenyl motif confers a distinct lipophilicity profile compared to mono-substituted analogs [1]. This difference in calculated logP values (ClogP) can be estimated from established computational models, providing a quantifiable basis for differentiation.
| Evidence Dimension | Calculated Lipophilicity (ClogP) |
|---|---|
| Target Compound Data | ClogP ≈ 2.1 (estimated based on structure) |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-1H-pyrazol-5-amine (ClogP ≈ 1.8); 3-(2-Fluorophenyl)-1H-pyrazol-5-amine (ClogP ≈ 1.2) |
| Quantified Difference | Approximately 0.3 log unit higher than chloro analog; 0.9 log unit higher than fluoro analog |
| Conditions | In silico prediction using standard medicinal chemistry software (e.g., ChemDraw, ACD/Labs) |
Why This Matters
A difference of 0.3–0.9 log units in lipophilicity can significantly impact a compound's absorption, distribution, and overall drug-likeness, making this specific derivative a more suitable candidate for programs requiring balanced physicochemical properties.
- [1] Lusardi, M.; Spallarossa, A.; Brullo, C. Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. 2023, 24, 7834. View Source
